Cas no 52092-46-3 (N-(6-Nitropyridin-3-yl)acetamide)

N-(6-Nitropyridin-3-yl)acetamide 化学的及び物理的性質
名前と識別子
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- N-(6-nitropyridin-3-yl)acetamide
- N-(6-Nitropyridin-3-yl)acetamide
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- インチ: 1S/C7H7N3O3/c1-5(11)9-6-2-3-7(8-4-6)10(12)13/h2-4H,1H3,(H,9,11)
- InChIKey: OLNYAGCWUQTTSP-UHFFFAOYSA-N
- ほほえんだ: O=C(C)NC1C=NC(=CC=1)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 214
- トポロジー分子極性表面積: 87.8
- 疎水性パラメータ計算基準値(XlogP): 0.2
N-(6-Nitropyridin-3-yl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029182305-1g |
N-(6-Nitropyridin-3-yl)acetamide |
52092-46-3 | 97% | 1g |
$704.52 | 2023-09-01 |
N-(6-Nitropyridin-3-yl)acetamide 関連文献
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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N-(6-Nitropyridin-3-yl)acetamideに関する追加情報
N-(6-Nitropyridin-3-yl)acetamide (CAS No. 52092-46-3): A Comprehensive Overview
N-(6-Nitropyridin-3-yl)acetamide, with the CAS number 52092-46-3, is a specialized organic compound that has garnered significant attention in the field of chemical research and pharmaceutical development. This compound, also known as 6-Nitro-3-acetamidopyridine, belongs to the class of nitropyridine derivatives, which are widely recognized for their versatile applications in medicinal chemistry and material science. The molecular formula of this compound is C7H7N3O3, and it features a unique combination of nitro and acetamide functional groups attached to a pyridine ring, contributing to its distinct chemical properties.
The synthesis of N-(6-Nitropyridin-3-yl)acetamide typically involves the nitration of 3-acetamidopyridine, followed by purification processes to achieve high purity. Researchers and chemists often seek this compound for its role as an intermediate in the synthesis of more complex molecules. Its nitropyridine structure makes it a valuable building block in the development of pharmaceuticals, agrochemicals, and advanced materials. The presence of both nitro and acetamide groups enhances its reactivity, allowing for diverse chemical transformations.
One of the most notable applications of N-(6-Nitropyridin-3-yl)acetamide is in the pharmaceutical industry, where it serves as a precursor for the synthesis of bioactive molecules. Recent studies have explored its potential in designing novel antimicrobial agents and anti-inflammatory drugs, aligning with the growing demand for new therapeutic solutions. The compound's ability to interact with biological targets has made it a subject of interest in drug discovery programs, particularly in addressing antibiotic resistance—a pressing global health concern.
In addition to its pharmaceutical applications, N-(6-Nitropyridin-3-yl)acetamide is also utilized in material science. Its nitro-aromatic structure contributes to the development of high-performance polymers and coatings. Researchers are investigating its incorporation into photoactive materials, which are essential for applications such as organic light-emitting diodes (OLEDs) and photovoltaic devices. This aligns with the increasing focus on sustainable and energy-efficient technologies, a hot topic in today's scientific community.
The market for N-(6-Nitropyridin-3-yl)acetamide is expanding, driven by its multifaceted applications. Suppliers and manufacturers are focusing on optimizing production processes to meet the rising demand from pharmaceutical and material science sectors. Quality control is paramount, as high-purity grades of this compound are often required for research and industrial applications. Analytical techniques such as HPLC and NMR spectroscopy are commonly employed to ensure the compound's purity and consistency.
From a safety perspective, N-(6-Nitropyridin-3-yl)acetamide should be handled with standard laboratory precautions. While it is not classified as a hazardous material under most regulatory frameworks, proper storage conditions—such as keeping it in a cool, dry place away from direct sunlight—are recommended to maintain its stability. Researchers and industrial users are advised to consult the material safety data sheet (MSDS) for detailed handling guidelines.
The future of N-(6-Nitropyridin-3-yl)acetamide looks promising, with ongoing research uncovering new potential applications. Its role in green chemistry initiatives is particularly noteworthy, as scientists explore eco-friendly synthesis routes and sustainable applications. As the demand for innovative chemical solutions grows, this compound is poised to play a pivotal role in advancing both pharmaceutical and material science frontiers.
In summary, N-(6-Nitropyridin-3-yl)acetamide (CAS No. 52092-46-3) is a versatile and valuable compound with significant applications in drug development and advanced materials. Its unique chemical structure and reactivity make it a key player in modern chemical research, addressing some of the most pressing challenges in healthcare and technology. As the scientific community continues to explore its potential, this compound is expected to remain at the forefront of innovation.
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